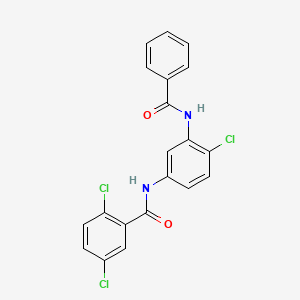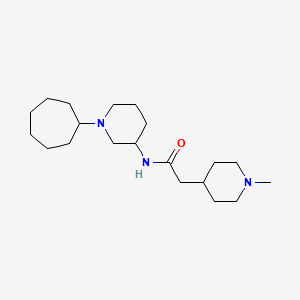![molecular formula C23H27N3O5 B6052351 2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate](/img/structure/B6052351.png)
2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate: is a complex organic compound that features a pyrrolidine ring, a carbamate linkage, and a nitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate typically involves multiple steps:
Formation of the Carbamate Linkage: The initial step involves the reaction of 2,4,6-trimethylphenyl isocyanate with pyrrolidine to form the corresponding carbamate.
Esterification: The carbamate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final ester product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Reduction: 2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-aminobenzoate.
Hydrolysis: 2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethanol and 4-nitrobenzoic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro group and the carbamate linkage makes it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The pyrrolidine ring is a common motif in many pharmaceuticals, and the nitrobenzoate ester could impart unique biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional groups.
Mécanisme D'action
The mechanism of action of 2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 3-nitrobenzoate: Similar structure but with the nitro group in a different position.
2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-aminobenzoate: Reduction product of the original compound.
N-(2,4,6-Trimethylphenyl)pyrrolidine-2-carboxamide: Lacks the ester linkage and nitro group.
Uniqueness
The uniqueness of 2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a carbamate and a nitrobenzoate ester makes it a versatile compound for various fields of research.
Propriétés
IUPAC Name |
2-[2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-15-13-16(2)21(17(3)14-15)24-22(27)20-5-4-10-25(20)11-12-31-23(28)18-6-8-19(9-7-18)26(29)30/h6-9,13-14,20H,4-5,10-12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVUHBCMBWTUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-chloro-6-oxopyridazin-1-yl)-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide](/img/structure/B6052275.png)

![8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6052279.png)
![3-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6052295.png)
![(2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B6052305.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-chromanecarboxamide](/img/structure/B6052306.png)
![3-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B6052309.png)
![2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B6052314.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6052316.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dichlorophenyl)glycinamide](/img/structure/B6052318.png)

![N-(2-ethoxyethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6052340.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride](/img/structure/B6052341.png)
![ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6052345.png)
